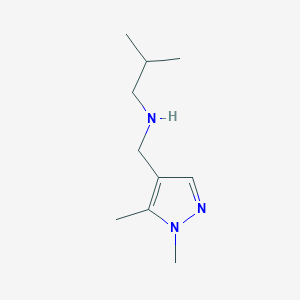 (1,5-Dimethyl-1H-pyrazol-4-yl)methylamin CAS No. 1177294-89-1"
>
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamin CAS No. 1177294-89-1"
>
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamin
Übersicht
Beschreibung
The compound “(1,5-dimethyl-1H-pyrazol-4-yl)methylamine” is a derivative of pyrazole, which is a simple aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The compound has a pyrazole ring attached to a propyl group via a methylene bridge. The propyl group is substituted with an amine functional group .
Molecular Structure Analysis
The InChI code for the compound is1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3 . This indicates that the compound has a molecular weight of 191.24 and consists of 9 carbon atoms, 13 hydrogen atoms, and 5 nitrogen atoms . Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antituberkulose-Aktivität
Diese Verbindung wurde auf ihr Potenzial zur Bekämpfung bakterieller Infektionen untersucht. Sie hat vielversprechende Ergebnisse gegen verschiedene Bakterienstämme gezeigt, einschließlich derer, die Tuberkulose verursachen. Die antibakterielle Aktivität wird der Fähigkeit der Verbindung zugeschrieben, die Synthese bakterieller Zellwände zu stören, was zu Zelllyse führt .
Entzündungshemmende Eigenschaften
Die Forschung zeigt, dass Derivate dieser Verbindung entzündungshemmende Eigenschaften besitzen können. Dies ist besonders wichtig bei der Entwicklung neuer Medikamente für chronisch-entzündliche Erkrankungen wie rheumatoide Arthritis .
Antitumor-Anwendungen
Die Derivate der Verbindung wurden auf ihre Antitumoraktivität untersucht. Sie haben gezeigt, dass sie das Wachstum bestimmter Krebszelllinien hemmen können, was sie zu Kandidaten für weitere Untersuchungen als Chemotherapeutika macht .
Antidiabetische Effekte
Im Bereich der Endokrinologie legen Studien nahe, dass diese Verbindung eine Rolle bei der Behandlung von Diabetes spielen könnte. Ihre Derivate können die mit Diabetes verbundenen Stoffwechselwege beeinflussen und so einen neuen Ansatz zur Behandlung bieten .
Antiallergische Reaktionen
Die Verbindung wurde auf ihre Verwendung bei der Behandlung von allergischen Reaktionen untersucht. Sie wirkt möglicherweise durch Blockieren von Histaminrezeptoren oder durch Hemmung der Freisetzung von Histamin aus Mastzellen, die an allergischen Reaktionen beteiligt sind .
Antipyretisches (Fiebersenkendes) Potenzial
Aufgrund ihrer Auswirkungen auf die Temperaturregulationsmechanismen des Körpers wurde diese Verbindung auf ihre antipyretischen Eigenschaften untersucht. Sie könnte eine Alternative zu traditionellen fiebersenkenden Medikamenten bieten .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to downstream effects such as the modulation of enzyme activity, changes in cellular signaling, and alterations in gene expression .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
Similar compounds have been found to induce a variety of effects, depending on the specific targets and pathways they influence .
Action Environment
The action, efficacy, and stability of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the specific conditions within the cells or tissues where the compound is active .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine in laboratory experiments is that it is a relatively safe compound to use. It is non-toxic and does not have any known side effects. In addition, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, one of the main limitations of using [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine in laboratory experiments is that its effects are relatively short-lived. The effects of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine usually last for only a few hours, and it must be re-administered in order to maintain its effects.
Zukünftige Richtungen
There are a number of potential future directions for research using [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine. One potential direction is to use [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine to study the effects of drugs on the immune system. Another potential direction is to use [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine to study the effects of drugs on the cardiovascular system. Additionally, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine could be used to study the effects of environmental toxins on the body, as well as to study the effects of hormones on the body. Finally, [(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine could be used to study the effects of drugs on the central nervous system.
Biochemische Analyse
Biochemical Properties
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to o-quinone . The interaction between (1,5-dimethyl-1H-pyrazol-4-yl)methylamine and catecholase involves coordination with the metal ions at the active site of the enzyme, enhancing its catalytic activity. Additionally, this compound can form complexes with various metal ions, further influencing its biochemical properties and interactions.
Molecular Mechanism
The molecular mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with catecholase involves coordination with the metal ions at the enzyme’s active site, enhancing the enzyme’s catalytic activity . Additionally, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Metabolic Pathways
(1,5-dimethyl-1H-pyrazol-4-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as the oxidation of catechol to o-quinone by catecholase . Additionally, (1,5-dimethyl-1H-pyrazol-4-yl)methylamine can affect the levels of metabolites by modulating the activity of enzymes and other regulatory proteins.
Eigenschaften
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-8(2)5-11-6-10-7-12-13(4)9(10)3/h7-8,11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHPMCDNMJRMFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


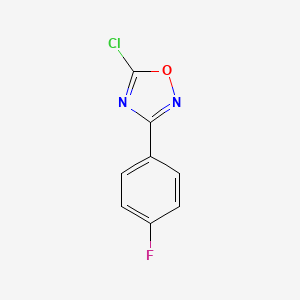
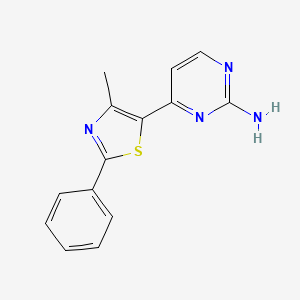
![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
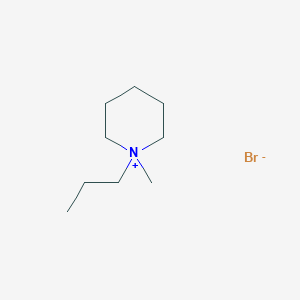
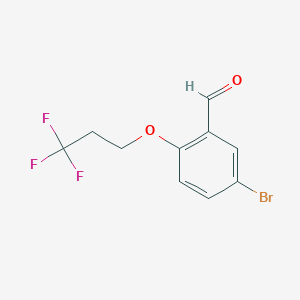
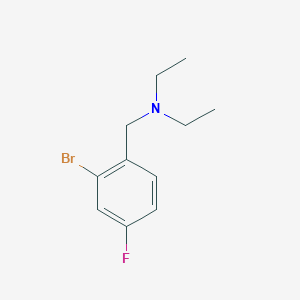

![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)

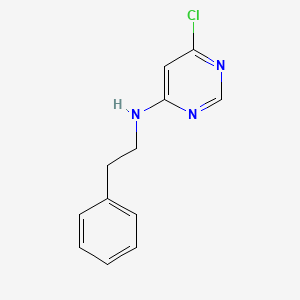
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)

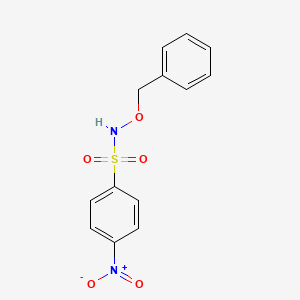
![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)
